molecular formula C8H11Br B14575597 5-Bromo-3,4-dimethylhex-3-en-1-yne CAS No. 61271-99-6

5-Bromo-3,4-dimethylhex-3-en-1-yne

Cat. No.: B14575597
CAS No.: 61271-99-6
M. Wt: 187.08 g/mol
InChI Key: LOCUPQFIHWNIDL-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylhex-3-en-1-yne is an organic compound characterized by the presence of a bromine atom, two methyl groups, a double bond, and a triple bond within its molecular structure. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethylhex-3-en-1-yne typically involves the bromination of 3,4-dimethylhex-3-en-1-yne. This can be achieved through the addition of bromine (Br2) to the alkyne in a controlled environment. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethylhex-3-en-1-yne can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Addition Reactions: The double and triple bonds can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: Formation of 3,4-dimethylhex-3-en-1-yne derivatives.

    Addition: Formation of 5,6-dibromo-3,4-dimethylhexane.

    Oxidation: Formation of 3,4-dimethylhex-3-en-1,2-diol.

Scientific Research Applications

5-Bromo-3,4-dimethylhex-3-en-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylhex-3-en-1-yne involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the alkyne moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylhex-3-en-1-yne: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-Bromo-3-methylpent-3-en-1-yne: Similar structure but with fewer methyl groups, affecting its steric and electronic properties.

    5,5-Dimethylhex-3-en-1-yne: Different substitution pattern, leading to variations in reactivity and applications.

Uniqueness

5-Bromo-3,4-dimethylhex-3-en-1-yne stands out due to its combination of a bromine atom, double bond, and triple bond within a single molecule. This unique structure provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.

Properties

CAS No.

61271-99-6

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

5-bromo-3,4-dimethylhex-3-en-1-yne

InChI

InChI=1S/C8H11Br/c1-5-6(2)7(3)8(4)9/h1,8H,2-4H3

InChI Key

LOCUPQFIHWNIDL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C)C#C)C)Br

Origin of Product

United States

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